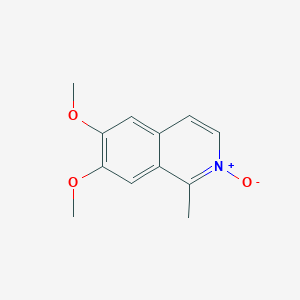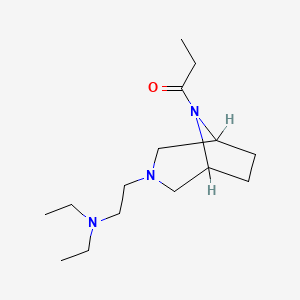
2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile typically involves the bromination of 2-methyl-6-(trifluoromethyl)benzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile is largely dependent on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the attack of nucleophiles. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzonitrile
Uniqueness
2-(Bromomethyl)-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the benzonitrile core This arrangement can lead to distinct reactivity patterns and properties compared to its isomers and other similar compounds
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-4-6-2-1-3-8(7(6)5-14)9(11,12)13/h1-3H,4H2 |
InChI Key |
AKSIEFWPXHKMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


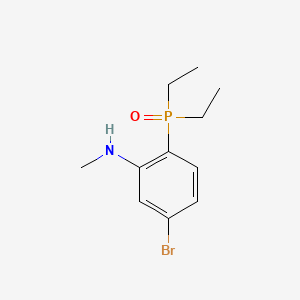
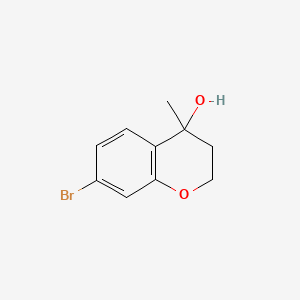

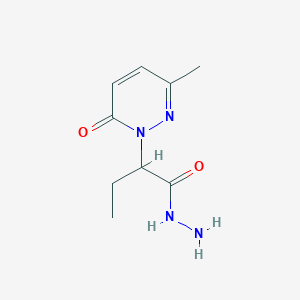
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)
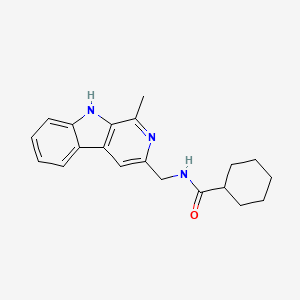

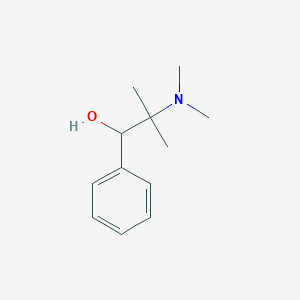
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
